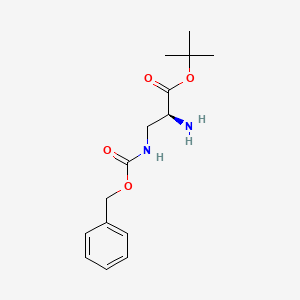

3-(Cbz-amino)-L-alanine tert-butyl ester

Description

3-(Cbz-amino)-L-alanine tert-butyl ester is a protected amino acid derivative where the amino group is shielded by a carbobenzyloxy (Cbz) group, and the carboxylic acid is esterified as a tert-butyl ester. This compound is commonly used in peptide synthesis as an intermediate, leveraging the tert-butyl ester’s stability under basic conditions and the Cbz group’s selective deprotection via hydrogenolysis or acidic conditions.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMBULDABIDDDM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cbz-amino)-L-alanine tert-butyl ester typically involves the protection of the amino group of L-alanine with a Cbz group and the esterification of the carboxyl group with tert-butyl alcohol. The process can be summarized as follows:

Protection of the Amino Group: The amino group of L-alanine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

Esterification of the Carboxyl Group: The carboxyl group is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(Cbz-amino)-L-alanine tert-butyl ester can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cbz-amino)-L-alanine tert-butyl ester can undergo various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.

Acid Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

Amide Formation: The compound can react with carboxylic acids or acid chlorides to form amides.

Common Reagents and Conditions

Catalytic Hydrogenation: Pd-C, H2

Acid Hydrolysis: Trifluoroacetic acid (TFA)

Amide Formation: Carboxylic acids, acid chlorides, coupling agents like EDC or DCC

Major Products Formed

Deprotected Amino Acid: Removal of the Cbz group yields L-alanine.

Free Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.

Amides: Reaction with carboxylic acids or acid chlorides forms amides.

Applications De Recherche Scientifique

3-(Cbz-amino)-L-alanine tert-butyl ester is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

Bioconjugation: The compound is used in the modification of biomolecules for various applications in biotechnology and drug delivery.

Material Science: It is employed in the synthesis of functionalized materials for advanced applications.

Mécanisme D'action

The mechanism of action of 3-(Cbz-amino)-L-alanine tert-butyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-(Cbz-amino)-L-alanine tert-butyl ester and related compounds:

Key Findings from Research

Ester Stability and Reactivity: tert-Butyl esters (e.g., in 3-(Cbz-amino)-L-alanine tert-butyl ester) exhibit superior stability compared to methyl or benzyl esters, reducing unintended hydrolysis during synthesis . However, this stability may limit biological activity in prodrugs, as seen in tert-butyl alanine phosphonamidates with <26% HIV inhibition due to poor hydrolysis . Benzyl esters (e.g., L-alanine benzyl ester) hydrolyze rapidly under aqueous conditions, making them unsuitable for prolonged drug release but useful in analytical workflows .

Stereochemical and Substituent Effects: The L-configuration in alanine derivatives (e.g., Thermo Scientific’s L-alanine tert-butyl ester hydrochloride) is critical for chiral synthesis, whereas D-analogs (e.g., 3-(Cbz-amino)-D-alanine methyl ester HCl) are less common but valuable for enantioselective studies . Bulky groups like Cbz and tert-butyl enhance steric protection but may reduce cellular uptake or enzymatic processing, as observed in anti-HIV phosphonamidates .

Physicochemical Properties: Solubility: tert-Butyl esters (e.g., L-alanine tert-butyl ester hydrochloride) are hygroscopic and methanol-soluble, whereas methyl esters (e.g., N-pentafluorobenzoyl-L-alanine methyl ester) crystallize readily, favoring purification . Optical Activity: L-alanine derivatives consistently show distinct optical rotations (e.g., [α]D25 = -8.2° for N-pentafluorobenzoyl-L-alanine methyl ester), critical for quality control in chiral synthesis .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.